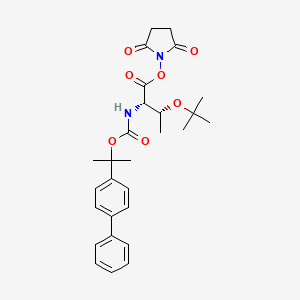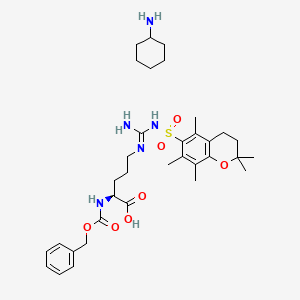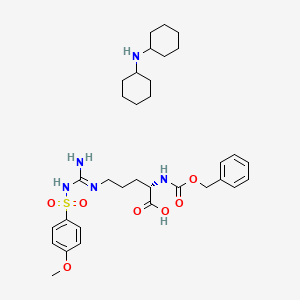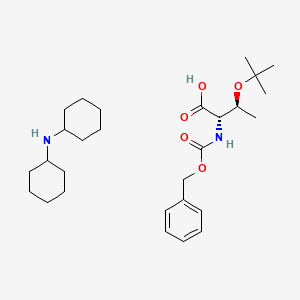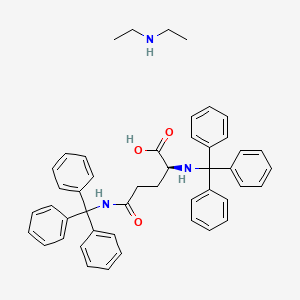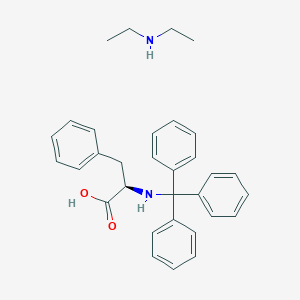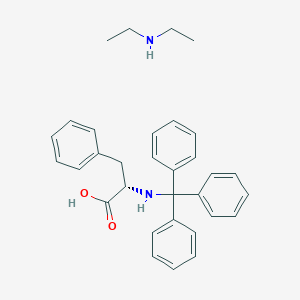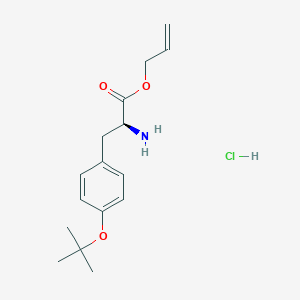
H-Tyr(tbu)-allyl ester hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr(tbu)-allyl ester hcl is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of tyrosine, an amino acid that is essential for the synthesis of proteins. H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst.
Applications De Recherche Scientifique
H-Tyr(tbu)-allyl ester hcl has several potential applications in scientific research. One of the primary applications is in the field of peptide synthesis. H-Tyr(tbu)-allyl ester hcl is used as a protecting group for tyrosine in peptide synthesis. It is also used in the synthesis of cyclic peptides and peptidomimetics.
Mécanisme D'action
Target of Action
H-Tyr(tbu)-allyl ester hcl is primarily used in the field of peptide synthesis . The compound’s primary targets are amino acids and peptides, where it serves as a protecting group .
Mode of Action
The compound interacts with its targets by attaching to the amino group of amino acids and peptides, thereby protecting these groups from unwanted reactions during peptide synthesis . This interaction results in the formation of a tert-butoxycarbonyl (Boc) group, which can be selectively deprotected using hydrogen chloride in anhydrous dioxane solution .
Biochemical Pathways
The biochemical pathway primarily affected by H-Tyr(tbu)-allyl ester hcl is peptide synthesis. The compound’s role as a protecting group allows for the selective synthesis of peptides without unwanted side reactions .
Pharmacokinetics
Its impact on bioavailability would be indirect, as it influences the structure of the synthesized peptides .
Result of Action
The molecular effect of H-Tyr(tbu)-allyl ester hcl’s action is the protection of amino groups in amino acids and peptides, allowing for selective reactions during peptide synthesis . On a cellular level, this can influence the function of the synthesized peptides, depending on the specific sequence and structure of the peptide.
Action Environment
The action of H-Tyr(tbu)-allyl ester hcl can be influenced by environmental factors such as temperature and pH. For example, the deprotection of the Boc group is performed at room temperature . Additionally, the stability of the compound and its efficacy as a protecting group can be influenced by the solvent used, with anhydrous dioxane being commonly used for the deprotection process .
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using H-Tyr(tbu)-allyl ester hcl as a protecting group is that it is stable under a wide range of reaction conditions. It is also easily removed using mild conditions, which minimizes the risk of damaging the peptide during the deprotection step. However, one limitation of using H-Tyr(tbu)-allyl ester hcl is that it can be difficult to synthesize in large quantities due to its low yield.
Orientations Futures
There are several future directions for research involving H-Tyr(tbu)-allyl ester hcl. One potential direction is the development of new protecting groups that are more efficient and easier to synthesize. Another direction is the synthesis of larger peptides and proteins using H-Tyr(tbu)-allyl ester hcl as a protecting group. Additionally, the use of H-Tyr(tbu)-allyl ester hcl in the synthesis of peptidomimetics and cyclic peptides could lead to the development of new drugs and therapeutics.
Méthodes De Synthèse
H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst. The reaction takes place in a solvent such as methanol or ethanol. The reaction mixture is then purified by column chromatography to obtain the pure compound. The yield of the synthesis reaction is typically around 50-60%.
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

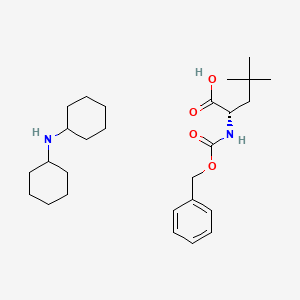

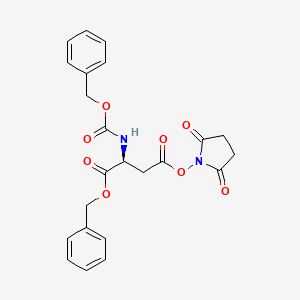
![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)
